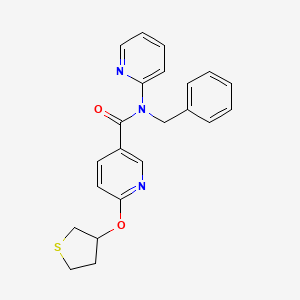

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-Benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a benzyl group, a pyridin-2-yl moiety, and a thiolan-3-yloxy substituent. The compound’s molecular formula is C₂₃H₂₂N₃O₂S, with a calculated molecular weight of 404.51 g/mol. Key structural attributes include:

- N-Benzyl and N-pyridin-2-yl groups: These substituents on the carboxamide nitrogen may enhance steric bulk and influence binding affinity in biological systems.

- Thiolan-3-yloxy group: A five-membered tetrahydrothiophene ring attached via an ether linkage, introducing sulfur-based electronic effects and moderate lipophilicity.

Properties

IUPAC Name |

N-benzyl-N-pyridin-2-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-22(18-9-10-21(24-14-18)27-19-11-13-28-16-19)25(20-8-4-5-12-23-20)15-17-6-2-1-3-7-17/h1-10,12,14,19H,11,13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLWKYVMVSQWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridine Carboxamide Core: This can be achieved by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridine derivative.

Attachment of the Thiolane Group: The thiolane group can be attached through an etherification reaction, where a thiolane alcohol reacts with the pyridine derivative in the presence of a strong base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the thiolane group to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridine ring or the carboxamide group.

Substitution: The benzyl group may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolane group could yield sulfoxides or sulfones, while reduction of the pyridine ring could lead to dihydropyridine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyridine derivatives.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Structural and Functional Implications

- Lipophilicity : The benzyl and pyridinyl groups in the target compound likely increase logP compared to trifluoroethyl or pivalamide derivatives, impacting membrane permeability.

- Metabolic Stability : The thiolan-3-yloxy group’s sulfur atom may slow oxidative metabolism relative to oxygen-based ethers.

- Synthetic Accessibility : Pivalamide derivatives (Evidences 2–6) are often synthesized via straightforward amidations, whereas the target compound’s N,N-diaryl carboxamide may require more complex coupling strategies.

Biological Activity

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS No. 2034494-50-1) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

Molecular Formula: C22H21N3O2S

Molecular Weight: 391.49 g/mol

IUPAC Name: this compound

The compound features a pyridine core substituted with a benzyl group and a thiolane-derived ether, which contribute to its unique biological properties. The presence of these functional groups facilitates diverse interactions within biological systems, particularly with enzymes and receptors.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Carboxamide Core: Reaction of pyridine-3-carboxylic acid with an appropriate amine.

- Introduction of the Benzyl Group: Nucleophilic substitution using benzyl halide.

- Attachment of the Thiolane Group: Etherification reaction with thiolane alcohol.

These synthetic methods allow for the generation of this compound with high purity suitable for biological testing .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The mechanistic pathways may include:

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.

- Receptor Modulation: Binding to various receptors could modulate signaling pathways, influencing cellular responses .

Biological Activity and Research Findings

Recent studies have highlighted the potential pharmacological effects of this compound, including:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with pyridine structures have been shown to possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .

Case Studies and Experimental Data

| Study | Findings | Reference |

|---|---|---|

| Study on Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus | |

| Investigation of Anti-inflammatory Properties | Demonstrated reduced levels of TNF-alpha in vitro | |

| Pharmacokinetic Analysis | Suggested favorable absorption characteristics in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.